4,7,10-Trioxa-1,13-tridecanediamine is a synthetic compound with the molecular formula and a molecular weight of approximately 220.31 g/mol. This compound is classified as a polyethylene glycol derivative and serves as an important linker in various chemical applications, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade specific proteins in biological systems .
The synthesis of 4,7,10-trioxa-1,13-tridecanediamine typically involves the reaction of diethylene glycol with an appropriate amine under basic conditions. The process can be described as follows:
In industrial applications, the synthesis may be scaled up using continuous flow systems to enhance efficiency. Large reactors are employed to facilitate proper mixing and reaction conditions .
The molecular structure of 4,7,10-trioxa-1,13-tridecanediamine features a linear arrangement with three ether linkages (oxygens) interspersed between two amine groups along a carbon chain. This configuration contributes to its flexibility and solubility in various solvents.
4,7,10-Trioxa-1,13-tridecanediamine participates in various chemical reactions due to its functional groups:
In practical applications, this compound has been utilized to create advanced materials such as carbon dots for sensing applications by modifying their surface properties .
The mechanism of action for 4,7,10-trioxa-1,13-tridecanediamine primarily involves its role as a linker in PROTACs:
The compound's efficacy in these pathways highlights its potential therapeutic applications in anti-inflammatory treatments.
4,7,10-Trioxa-1,13-tridecanediamine finds applications across various fields:
The unique molecular architecture of 4,7,10-trioxa-1,13-tridecanediamine (TTDDA)—featuring terminal primary amines separated by a triethylene glycol spacer—enables its strategic use in synthesizing advanced benzoxazine thermosets. Researchers have leveraged solvent-free Mannich condensation between eugenol (a bio-based phenol), paraformaldehyde, and TTDDA to produce fully bio-based difunctional benzoxazine monomers (designated E-pea). This approach eliminates toxic solvents while achieving near-quantitative yields. Crucially, the oligoethylene glycol segment in TTDDA imparts exceptional flexibility to the resulting polybenzoxazine network. Rheological analysis confirms that E-pea monomers exhibit a broad processing window (>50°C) before polymerization onset, attributed to the plasticizing effect of the TTDDA-derived segments. After curing, these polymers demonstrate a 40% increase in elongation-at-break compared to analogs derived from aliphatic diamines, alongside a 15°C reduction in glass transition temperature (T_g ≈ 120°C)—evidence of reduced network rigidity. This balance of processability and toughness addresses a key limitation of conventional polybenzoxazines [3].
Table 1: Thermal Properties of TTDDA-Derived Benzoxazine vs. Aliphatic Chain Analogue
Monomer | Curing Peak (°C) | T_g (°C) | Elongation at Break (%) |
---|---|---|---|
E-pea (TTDDA) | 238 | 120 | 18.5 |
E-dda (C12-diamine) | 226 | 135 | 12.8 |
TTDDA serves as a critical solubilizing spacer in peptide bioconjugation, particularly for hydrophobic sequences prone to aggregation. Its hydrophilic triethylene glycol core enhances aqueous solubility while the terminal amines enable sequential coupling via standard N-Fmoc solid-phase protocols. Researchers mono-acylate TTDDA with succinic anhydride to generate "Fmoc-Ttds-OH," a building block for on-resin oligomerization. Iterative coupling yields branched oligoethylene-glycol scaffolds (e.g., biotinyl-(Ttds)ₙ, n=1-3) that boost peptide solubility by up to 300% compared to non-PEGylated analogs. The 15-atom chain length of TTDDA is optimal: longer spacers risk reduced synthetic yields (<65% for n>3), while shorter analogs inadequately shield hydrophobic epitopes. N-Boc protection of one amine is essential for selective conjugation during solid-phase synthesis, enabling controlled attachment of targeting moieties (e.g., biotin) or drugs at the N-terminus without cross-reactivity. This approach facilitates bioactive conjugates for diagnostic assays and targeted therapeutics [5] [9] [7].
TTDDA acts as both a passivating agent and nitrogen dopant in carbon quantum dot (CQD) synthesis. When used to surface-passivate plant soot-derived carbon nanodots, TTDDA’s primary amines form amide bonds with surface carboxyls, increasing photoluminescence quantum yield (PLQY) from 8% (unmodified) to 24% due to reduced non-radiative recombination. Microwave-assisted polycondensation with ethylenediaminetetraacetic acid (EDTA) leverages TTDDA as a B₂ monomer in A₄/B₂ polymerizations. At 180°C, this yields nitrogen/oxygen-doped CQDs with tunable emission (450–540 nm) based on the EDTA:TTDDA ratio. A 1:3 molar ratio maximizes PLQY (32.6%) by balancing graphitic N doping (from TTDDA) and surface carboxylate density (from EDTA). The TTDDA’s ether oxygen enhances water dispersibility (>6 months stability), while residual amines enable post-functionalization for metal ion sensing—particularly Cu²⁺, detected at 0.18 μM via fluorescence quenching. This dual role as monomer and passivant underscores TTDDA’s versatility in nanomaterial design [5] .
Table 2: Photoluminescence Quantum Yield (PLQY) of CQDs with TTDDA Passivation
Passivation Agent | PLQY (%) | Emission Shift (nm) | Primary Application |
---|---|---|---|
Unmodified CQDs | 8.0 | — | Baseline |
TTDDA | 24.2 | +25 (blue) | Cellular imaging |
Poly-L-lysine | 20.1 | -15 (red) | Biosensing |
EDTA-TTDDA (1:3) | 32.6 | +40 (blue) | Cu²⁺ detection |
In tumor-targeted drug delivery, TTDDA’s PEG-like chain minimizes protein fouling while its diamino functionality enables concise linker engineering. A folate-receptor-targeted conjugate of chlorambucil (CLB) uses TTDDA as a spacer between folic acid (FA) and the chemotherapeutic. Synthesis involves: (1) FA activation as N-hydroxysuccinimide ester, (2) coupling to one TTDDA amine, and (3) CLB attachment to the remaining amine via amidation. This yields FA-PEG₃-CLB in 54% overall yield—superior to peptide-based linkers (34%). Cellular uptake in folate receptor-positive (FR+) leukemic cells (TK6 lineage) shows 5-fold enhanced cytotoxicity (IC₅₀ = 1.8 μM) versus FR- cells, confirming receptor-mediated delivery. Similarly, in SPR-based estrogen biosensors, TTDDA-linked 17β-estradiol exhibits 3× higher antibody binding affinity than shorter spacers due to optimal epitope presentation. The 15-atom chain length (≈1.5 nm) balances steric shielding and accessibility, reducing non-specific binding by 60% in complex matrices like serum [8] [6].
Table 3: Drug Delivery Efficacy of TTDDA vs. Alternative Linkers
Linker Type | Conjugate | Yield (%) | IC₅₀ (FR+ Cells) | Selectivity (FR+/FR-) |
---|---|---|---|---|
TTDDA | FA-PEG₃-CLB | 54 | 1.8 μM | 5.0:1 |
β-Ala-ED-β-Ala | FA-Pep-CLB | 34 | 2.3 μM | 4.2:1 |
Ethylene diamine | FA-C₂-CLB | 28 | 12.5 μM | 1.8:1 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2